![molecular formula C18H18N6O2S2 B10877404 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of a tetraazole ring, a benzothiophene ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.
Coupling Reactions: The final compound is formed by coupling the tetraazole and benzothiophene intermediates through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The tetraazole ring can participate in hydrogen bonding and π-π interactions, while the benzothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-5-mercaptotetrazole
- 5-Mercapto-1-phenyl-1H-tetrazole
- 1-Phenyl-1H-1,2,3,4-tetrazole-5-thiol
Uniqueness
2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a tetraazole ring and a benzothiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N6O2S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H18N6O2S2/c19-16(26)15-12-8-4-5-9-13(12)28-17(15)20-14(25)10-27-18-21-22-23-24(18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,19,26)(H,20,25) |
InChI Key |
RQPDFQKOXZLXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


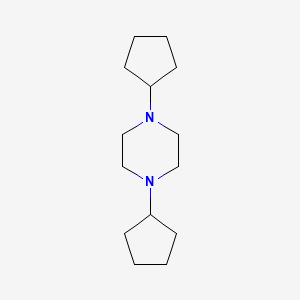
![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)
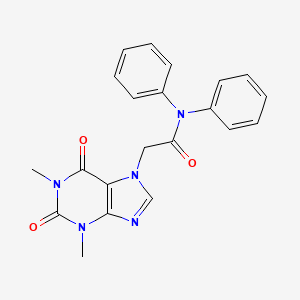
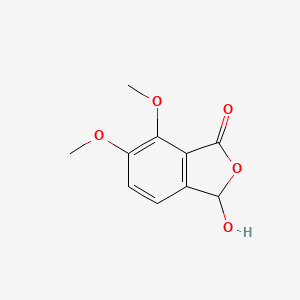
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)
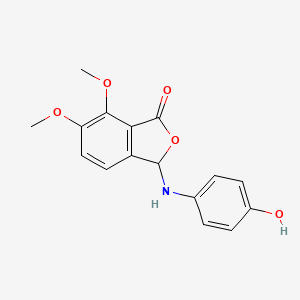
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)
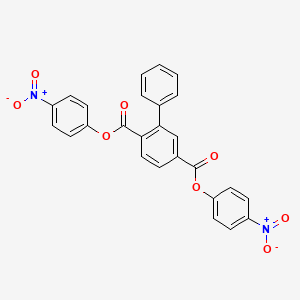
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
